
Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of related compounds like “Methyl 3-(4-hydroxyphenyl)propionate” has been reported. For instance, it has been used in the synthesis of bio-sourced aliphatic–aromatic copolyesters . The compound was synthesized from methyl 3-(4-hydroxyphenyl)propanoate and 1,2-dibromoethane by Williamson etherification .Scientific Research Applications
Synthesis and Polymer Applications
Methyl methacrylate oligomers with terminal carboxylic acid, methyl ketone, and phenyl ketone end-groups have been prepared via ozonolysis of statistical copolymers, offering potential applications in the synthesis of novel block copolymers and in reactive processing. These oligomers, characterized by number-average molecular weights ranging from 800 to 8000 and dispersities of less than two, demonstrate the versatility of methyl methacrylate derivatives in polymer chemistry (Ebdon, Flint, & Hodge, 1989).
Crystal Structure and Molecular Interactions
The crystal structure and molecular interactions of oxime derivatives of cyclobutane, including succinimid and morpholin groups, have been explored. These compounds exhibit interesting structural features, such as the puckering of the cyclobutane ring and specific molecular interactions that form a two-dimensional network, indicating the potential for unique material properties (Dinçer et al., 2005).
Electrocyclic Reactions and Theoretical Predictions
Research on methyl 3-formylcyclobutene-3-carboxylate has provided insights into the control of torquoselectivity in cyclobutene electrocyclic reactions. This study not only confirms theoretical predictions but also highlights the synthetic potential of cyclobutane derivatives in organic chemistry (Niwayama & Houk, 1992).
Metabolic and Biological Implications
The metabolic role and biological implications of related compounds have been studied, with findings indicating significant metabolic pathways and potential therapeutic applications. For instance, 3-O-Methyldopa, a metabolite of L-dopa, demonstrates important biological activities, suggesting the potential for biomedical research applications (Bartholini, Kuruma, & Pletscher, 1971).
Antimicrobial Activities
The synthesis and characterization of Schiff bases derived from thiazoles and cyclobutane rings have revealed antimicrobial activities against various microorganisms. This research points to the possibility of developing new antimicrobial agents based on cyclobutane derivatives (Yilmaz & Cukurovalı, 2003).
Molecular Structure and Electronic Properties
Studies on the molecular structure, HOMO-LUMO analysis, and first-order hyperpolarizability of related compounds, such as methyl 4,4"-difluoro-5'-methoxy-1,1':3',1"-terphenyl-4'-carboxylate, have provided valuable insights into their electronic properties and potential applications in nonlinear optics (Mary et al., 2014).
Mechanism of Action
Target of Action
Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate (hereafter referred to as the compound) primarily targets the Macrophage migration inhibitory factor . This factor plays a crucial role in immune responses, cell proliferation, and the regulation of the cell cycle .
Mode of Action
The compound interacts with its targets, leading to changes in their function. It’s known that the compound functions as a nitrification inhibitor, affecting the activity of ammonia-oxidizing bacteria and archaea .
Biochemical Pathways
The compound affects the nitrification process, a key biochemical pathway in the nitrogen cycle . By inhibiting nitrification, the compound reduces the transformation of ammonium to nitrate, thereby reducing nitrogen loss in the environment . This has downstream effects on soil fertility and plant growth .
Result of Action
The compound’s action results in the modulation of root system architecture by inhibiting primary root elongation and promoting lateral root formation . It also induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .
Action Environment
The compound’s action, efficacy, and stability can be influenced by environmental factors. For instance, the compound’s inhibitory effect on nitrification varies between different soils, with differing pH levels and clay content .
Biochemical Analysis
Biochemical Properties
Methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate has been found to interact with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been reported to inhibit nitrification, a process mediated by ammonia-oxidizing bacteria . This compound has also been found to modulate plant growth and root system architecture .
Cellular Effects
In cellular processes, this compound has been found to influence cell function. It inhibits primary root elongation and promotes lateral root formation in plants . This compound has also been found to elevate the levels of auxin expression and signaling, which are crucial for plant growth and development .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It induces an increase in auxin levels by up-regulating auxin biosynthesis, altering the expression of auxin carriers, and promoting the degradation of the auxin/indole-3-acetic acid family of transcriptional repressors .
Temporal Effects in Laboratory Settings
It has been observed that this compound can significantly induce the accumulation of glucosinolates in roots .
Metabolic Pathways
This compound is involved in the phenylpropanoid metabolism pathway . It modulates the expression of genes involved in this pathway, resulting in the differential accumulation of secondary metabolites in the roots and leaves .
properties
IUPAC Name |
methyl 3-(4-hydroxyphenyl)-3-methoxycyclobutane-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-16-12(15)9-7-13(8-9,17-2)10-3-5-11(14)6-4-10/h3-6,9,14H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAEGLCYBHPJNJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(C1)(C2=CC=C(C=C2)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


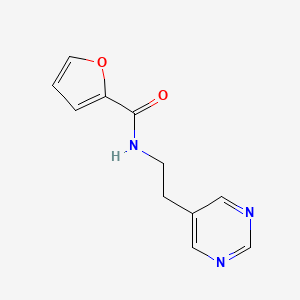
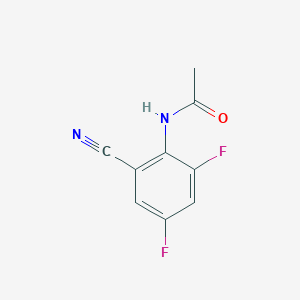


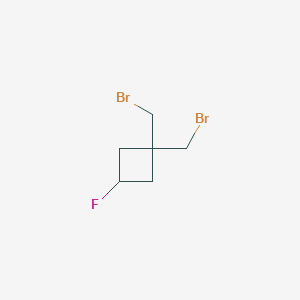
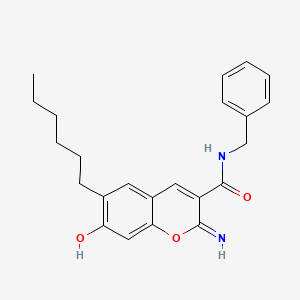

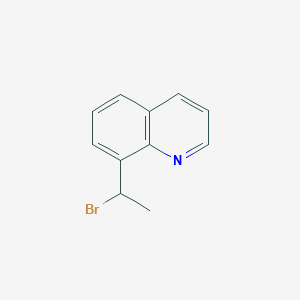
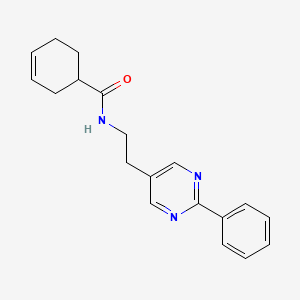

![N-{[4-(chloromethyl)-1,3-thiazol-2-yl]methyl}-N,N-dimethylamine](/img/structure/B2711107.png)
![ethyl 1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperidine-4-carboxylate](/img/structure/B2711109.png)
